molecular formula C19H19NO5S3 B6477836 methyl 3-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate CAS No. 2640960-67-2

methyl 3-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate

Cat. No.: B6477836
CAS No.: 2640960-67-2
M. Wt: 437.6 g/mol
InChI Key: WVOWGNUJCUAUMR-UHFFFAOYSA-N
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Description

Methyl 3-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate is an organic compound that features a complex structure combining a benzoate ester, a sulfamoyl group, and a bithiophene moiety

Mechanism of Action

Target of Action

The compound “methyl 3-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate” is a derivative of 2,2’-bithiophene . Bithiophene derivatives are known to be used as hole transport materials (HTMs) in perovskite solar cells (PSCs) . Therefore, the primary target of this compound is likely to be the hole transport layer in PSCs.

Mode of Action

The compound interacts with its target by facilitating the transport of holes (positive charges) in PSCs . This is achieved through its unique electronic structure, which allows it to accept and transport positive charges efficiently .

Biochemical Pathways

The compound is involved in the photovoltaic conversion process in PSCs . When light is absorbed by the perovskite layer in the solar cell, electrons are excited and move towards the electron transport layer, leaving behind holes in the hole transport layer. The compound helps in transporting these holes towards the electrode, thereby contributing to the generation of electric current .

Result of Action

The result of the compound’s action is the efficient transport of holes in PSCs, which contributes to the overall efficiency of the solar cell . By improving hole transport, the compound helps in enhancing the power conversion efficiency of the solar cell .

Action Environment

The action of the compound can be influenced by various environmental factors such as light intensity, temperature, and humidity. For instance, high temperatures can affect the stability of the compound and hence its efficiency in hole transport

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations include the selection of catalysts, solvents, and reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The bithiophene moiety can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the sulfamoyl group can yield amines or other reduced sulfur-containing compounds.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced sulfur compounds.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, methyl 3-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate is studied for its electronic properties, making it a candidate for use in organic semiconductors and conductive polymers.

Biology

The compound’s unique structure allows it to interact with biological molecules, potentially serving as a probe in biochemical assays or as a lead compound in drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors due to its sulfamoyl group.

Industry

In the industrial sector, the compound might be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) or photovoltaic cells.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]-4-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.

    Methyl 3-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]-4-chlorobenzoate: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

Methyl 3-[(2-{[2,2’-bithiophene]-5-yl}ethyl)sulfamoyl]-4-methoxybenzoate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly suitable for applications requiring specific electronic characteristics.

Properties

IUPAC Name

methyl 4-methoxy-3-[2-(5-thiophen-2-ylthiophen-2-yl)ethylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S3/c1-24-15-7-5-13(19(21)25-2)12-18(15)28(22,23)20-10-9-14-6-8-17(27-14)16-4-3-11-26-16/h3-8,11-12,20H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOWGNUJCUAUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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